L-阿拉伯糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

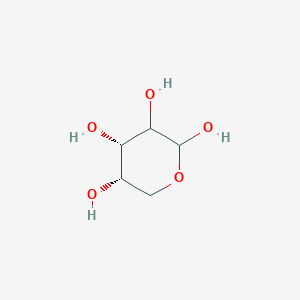

L-阿拉伯糖是一种天然存在的醛戊糖,一种含有五个碳原子的单糖。它主要存在于植物中,特别是在玉米、红薯和各种其他植物材料中。L-阿拉伯糖以其独特的特性而闻名,其甜度约为蔗糖的 50%。与其他糖类不同,L-阿拉伯糖不易被小肠吸收,使其成为无热量甜味剂 .

科学研究应用

L-阿拉伯糖在科学研究中有着广泛的应用:

化学: 用作合成各种化合物的先驱。

生物学: 研究其对肠道微生物群的影响及其抑制蔗糖酶活性的作用,这有助于控制血糖水平.

工业: 用作低热量甜味剂以及功能性食品的生产.

作用机制

L-阿拉伯糖主要通过抑制蔗糖酶发挥其作用,蔗糖酶负责将蔗糖分解为葡萄糖和果糖。通过抑制蔗糖酶,L-阿拉伯糖减少了蔗糖在小肠中的吸收,导致血糖水平降低 . 此外,L-阿拉伯糖可以改善胰岛素抵抗并降低血清甘油三酯,有助于其对代谢健康的益处 .

类似化合物:

D-阿拉伯糖: 另一种醛戊糖,但与L-阿拉伯糖相比在自然界中不太常见.

核糖: 一种类似的醛戊糖,但具有不同的生物学作用。

木糖: 另一种五碳糖,常见于半纤维素。

L-阿拉伯糖的独特性: L-阿拉伯糖因其抑制蔗糖酶的能力及其低热量价值而独一无二,使其成为传统糖类的有吸引力的替代品。它存在于各种植物材料中,并在代谢健康中发挥作用,使其与其他类似化合物区别开来 .

生化分析

Biochemical Properties

L-Arabinose plays a significant role in biochemical reactions. The strain Escherichia coli can use L-Arabinose as a sole carbon source for growth . The encoded L-Arabinose Isomerase can catalyze L-Arabinose to L-Ribulose . L-Ribulose is further transformed to L-Ribulose-5-phosphate by L-Ribulokinase .

Cellular Effects

L-Arabinose can inhibit sucrose absorption, improve insulin resistance, reduce serum triglyceride, reduce fat production, and improve the intestinal environment . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Arabinose involves its conversion to L-Ribulose by the enzyme L-Arabinose Isomerase . This enzyme-catalyzed reaction is a key step in the metabolic pathway that allows certain bacteria to use L-Arabinose as a sole carbon source .

Temporal Effects in Laboratory Settings

It is known that L-Arabinose Isomerase, the enzyme that catalyzes the conversion of L-Arabinose to L-Ribulose, exhibits the greatest activity at 50°C, pH 7–7.5 .

Metabolic Pathways

L-Arabinose is involved in a metabolic pathway where it is converted to L-Ribulose by the enzyme L-Arabinose Isomerase . L-Ribulose is then transformed to L-Ribulose-5-phosphate by L-Ribulokinase .

准备方法

合成路线和反应条件: L-阿拉伯糖可以通过多种方法合成。一种新颖的方法是利用能代谢其他糖但不能代谢L-阿拉伯糖的酵母菌株对木糖母液进行生物纯化。该方法包括在含有木糖母液的培养基中进行发酵,优化发酵时间和温度等条件以获得高纯度的L-阿拉伯糖 .

工业生产方法: L-阿拉伯糖的工业生产通常涉及使用 β-木聚糖酶、β-木糖苷酶和 α-L-阿拉伯呋喃糖苷酶等酶水解玉米纤维的一种成分阿拉伯木聚糖。然后对所得水解产物进行选择性酵母发酵以去除其他糖类,接着进行包括脱色和去离子在内的纯化过程 . 另一种方法包括水解甜菜浆中的果胶,然后进行一系列纯化步骤以获得结晶状L-阿拉伯糖 .

化学反应分析

反应类型: L-阿拉伯糖会发生各种化学反应,包括异构化、氧化和还原。一个值得注意的反应是L-阿拉伯糖在L-阿拉伯糖异构酶的催化下异构化为L-核酮糖、D-半乳糖和D-塔格糖 .

常用试剂和条件:

异构化: 在特定条件下由L-阿拉伯糖异构酶催化。

氧化: L-阿拉伯糖可以用氧化剂氧化成阿拉伯糖酸。

还原: L-阿拉伯糖的还原可以生成阿拉伯糖醇。

主要产品:

L-核酮糖: 通过异构化形成。

阿拉伯糖酸: 通过氧化形成。

阿拉伯糖醇: 通过还原形成。

相似化合物的比较

D-Arabinose: Another aldopentose, but less common in nature compared to L-Arabinose.

Ribose: A similar aldopentose, but with different biological roles.

Xylose: Another five-carbon sugar, commonly found in hemicellulose.

Uniqueness of L-Arabinose: L-Arabinose is unique due to its ability to inhibit sucrase and its low caloric value, making it an attractive alternative to traditional sugars. Its presence in various plant materials and its role in metabolic health further distinguish it from other similar compounds .

属性

CAS 编号 |

87-72-9 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

IUPAC 名称 |

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |

InChI 键 |

SRBFZHDQGSBBOR-FCAWWPLPSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

手性 SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)O)O)O)O |

熔点 |

158 - 160 °C |

Key on ui other cas no. |

28697-53-2 50986-18-0 87-72-9 |

物理描述 |

White odorless powder; [Alfa Aesar MSDS] |

溶解度 |

500.0 mg/mL |

同义词 |

Arabinose L Arabinose L-Arabinose |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)